4-(Hydrazinecarbonyl)pyridin-1-ium-1-olate

Overview

Description

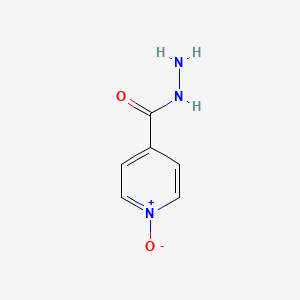

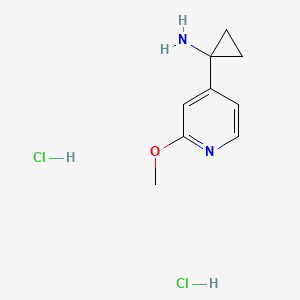

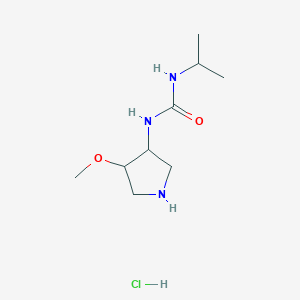

“4-(Hydrazinecarbonyl)pyridin-1-ium-1-olate” is a chemical compound with the CAS Number: 6975-73-1 . It has a molecular formula of C6H7N3O2 .

Synthesis Analysis

The synthesis of “4-(Hydrazinecarbonyl)pyridin-1-ium-1-olate” involves the use of hydrazine hydrate monohydrate in methanol at varying temperatures . In one method, the reaction was carried out at 60°C for 2 hours under an inert atmosphere, yielding a white solid . In another method, the reaction was carried out at 50°C for 8 hours on a large scale . Yet another method involved a reflux reaction at 68°C for 6 hours .Molecular Structure Analysis

The molecular structure of “4-(Hydrazinecarbonyl)pyridin-1-ium-1-olate” can be represented by the SMILES notation: NNC(=O)C1=CC=N+C=C1 .Chemical Reactions Analysis

The chemical reactions involving “4-(Hydrazinecarbonyl)pyridin-1-ium-1-olate” primarily involve its synthesis from isonicotinic acid methyl ester N-oxide and hydrazine hydrate . The product yield varies depending on the reaction conditions, with yields reported between 92.4% and 96.5% .Physical And Chemical Properties Analysis

The compound has a molecular weight of 153.14 g/mol . Further physical and chemical properties are not explicitly mentioned in the search results.Scientific Research Applications

Corrosion Inhibition

4-(Hydrazinecarbonyl)pyridin-1-ium-1-olate: has been studied for its effectiveness in protecting metals against corrosion, particularly mild steel in acidic environments . The compound acts as an anodic type inhibitor, forming a protective layer on the metal surface, which is crucial in industrial applications where metal longevity is essential.

Anticancer Activity

Research has indicated that derivatives of this compound exhibit significant anticancer activities . By increasing the length of the hydrophobic chain in the synthesized analogues, their ability to inhibit cancer cell growth is enhanced, making it a potential candidate for developing new anticancer drugs.

Material Science

In the field of materials science, 4-(Hydrazinecarbonyl)pyridin-1-ium-1-olate serves as a building block for creating novel materials with specific properties. Its molecular structure allows for the development of materials with desired characteristics for various industrial applications.

Analytical Chemistry

This compound is utilized in analytical chemistry for the synthesis of reagents and the development of analytical methods . Its stability and reactivity make it suitable for creating precise analytical tools.

Biochemistry

In biochemistry, 4-(Hydrazinecarbonyl)pyridin-1-ium-1-olate is used to study enzyme reactions and biochemical pathways . Its role in these processes can provide insights into the fundamental workings of biological systems.

Pharmacology

The compound’s properties are of interest in pharmacology for drug design and discovery. It can be used to synthesize pharmacologically active molecules that may lead to new medications.

Environmental Science

Environmental science research can benefit from the use of 4-(Hydrazinecarbonyl)pyridin-1-ium-1-olate in the study of pollution remediation and the development of environmentally friendly materials .

Agriculture

Lastly, in agriculture, this compound could be explored for its potential use in the synthesis of agrochemicals that are less harmful to the environment, contributing to sustainable farming practices .

Safety and Hazards

properties

IUPAC Name |

1-oxidopyridin-1-ium-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c7-8-6(10)5-1-3-9(11)4-2-5/h1-4H,7H2,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKGCDQMJYCDBPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[N+](=CC=C1C(=O)NN)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Hydrazinecarbonyl)pyridin-1-ium-1-olate | |

CAS RN |

6975-73-1 | |

| Record name | 4-Pyridinecarboxylic acid, hydrazide, 1-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6975-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isonicotinic acid, hydrazide, 1-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006975731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC21650 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21650 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isonicotinic acid, hydrazide, 1-oxide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XV2KR6E2PG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine hydrochloride](/img/structure/B1436456.png)

![{1,9-Dioxaspiro[5.5]undecan-4-yl}methanamine hydrochloride](/img/structure/B1436458.png)

![5,5-Dimethyl-2-{1-[(2-piperazin-1-ylethyl)amino]ethylidene}cyclohexane-1,3-dione](/img/structure/B1436461.png)

![{1-[(4-Methoxyphenyl)methyl]azetidin-2-yl}methanamine](/img/structure/B1436462.png)

![3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid](/img/structure/B1436468.png)